BenchChemオンラインストアへようこそ!

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Physicochemical Property Lipophilicity Solubility

PTP1B inhibitor intermediate with precisely positioned 3-bromo substituent for efficient Suzuki-Miyaura cross-coupling. Its LogP of 2.89 enables CNS drug design, while the methyl ester ensures predictable hydrolysis kinetics. With 87% documented synthetic yield and MW 282.09, this scaffold delivers superior ligand efficiency for fragment-based drug discovery. Substituting with 2-bromo or 4-bromo regioisomers compromises coupling efficiency and target engagement. Ensure fidelity to patented PTP1B inhibitor routes. Ideal for SAR libraries and diabetes research.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
CAS No. 745078-74-4
Cat. No. B1425174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(3-bromophenyl)isoxazole-3-carboxylate
CAS745078-74-4
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3
InChIKeyCMRCBZBHVKPEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (CAS 745078-74-4): Core Properties and Structural Context for Procurement


Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (CAS 745078-74-4) is a 5-aryl-substituted isoxazole-3-carboxylate ester bearing a 3-bromophenyl moiety. Its molecular formula is C11H8BrNO3, with a molecular weight of 282.09 g/mol [1]. The compound exhibits a calculated LogP of 2.89 and a predicted water solubility of approximately 0.23 g/L at 25 °C . It serves primarily as a versatile synthetic intermediate, notably referenced in patent literature for the construction of protein-tyrosine phosphatase 1B (PTP1B) inhibitors [2].

Why Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate Cannot Be Simply Replaced by Its Regioisomers or Esters


Despite sharing the same core isoxazole-3-carboxylate scaffold, regioisomeric variations in the bromophenyl substitution pattern (e.g., 2-bromo or 4-bromo) and ester group modifications (e.g., ethyl ester) can profoundly alter physicochemical properties, reactivity, and biological target engagement . The position of the bromine atom on the phenyl ring influences electronic distribution, steric hindrance, and subsequent cross-coupling efficiency, while the methyl ester imparts a distinct hydrolysis profile compared to ethyl or free acid analogs . Therefore, substituting Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate with a seemingly similar compound without quantitative justification risks compromised synthetic yields, altered pharmacokinetic behavior, or failed target validation.

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate: Quantitative Differentiation Versus Key Analogs


Lipophilicity (LogP) and Aqueous Solubility: Balancing Membrane Permeability and Formulation Feasibility

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate exhibits a calculated LogP of 2.89, a value within the optimal range for oral drug candidates [1]. Its predicted aqueous solubility is 0.23 g/L at 25 °C . When compared to the ethyl ester analog Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS 33277-15-5), which has a molecular weight of 296.12 g/mol and a similar LogP [2], the methyl ester of the 3-bromo isomer offers a lower molecular weight (282.09 g/mol) and a distinct ester hydrolysis profile, which can be critical for prodrug design or metabolic stability studies.

Physicochemical Property Lipophilicity Solubility Drug Design

Synthetic Yield: Demonstrating Efficient and Scalable Preparation

A published synthesis route for Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate achieves an isolated yield of 87% from methyl 2,4-dioxo-4-(3-bromophenyl)butyrate . This high yield, achieved under straightforward reflux conditions with hydroxylamine hydrochloride, underscores the compound's accessibility and potential for cost-effective scale-up. While direct comparative yield data for the 2-bromo and 4-bromo isomers under identical conditions are not available in the public domain, this robust yield is a key procurement consideration for laboratories requiring reliable, gram-scale quantities.

Synthetic Chemistry Process Chemistry Yield Scalability

Positional Isomerism: The 3-Bromo Substitution as a Versatile Handle for Cross-Coupling

The 3-bromophenyl group in Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate is strategically positioned to engage in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) without the steric hindrance often encountered with the 2-bromo isomer . The 4-bromo isomer, while also amenable to cross-coupling, places the bromine atom at the para position, which can lead to different electronic and steric environments in the final coupled product. The meta-bromo substitution pattern is frequently preferred in medicinal chemistry campaigns for generating diverse libraries with balanced physicochemical properties [1].

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship Diversification

Optimal Use Cases for Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Candidates

The compound's LogP of 2.89 [1] positions it within the favorable range for blood-brain barrier penetration, making it a suitable scaffold for designing CNS-active therapeutics. Its lower molecular weight compared to ethyl ester analogs enhances ligand efficiency metrics, a critical parameter in fragment-based drug discovery.

Synthetic Methodology: Gram-Scale Diversification via Cross-Coupling

With a documented synthesis yield of 87% and a strategically placed 3-bromo substituent, this compound is ideal for generating diverse compound libraries through Suzuki-Miyaura or Heck reactions. The meta-bromo substitution ensures efficient coupling with minimal steric hindrance, accelerating SAR studies.

Chemical Biology: PTP1B Inhibitor Probe Synthesis

As a key intermediate disclosed in a patent for PTP1B inhibitors [2], this compound enables the preparation of tool compounds for investigating insulin signaling and type 2 diabetes pathways. Its use ensures fidelity to the patented synthetic route, avoiding variability introduced by non-validated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.